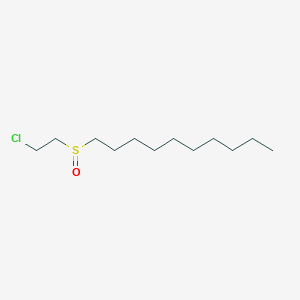
1-(2-CHLOROETHANESULFINYL)DECANE
Overview
Description
1-(2-CHLOROETHANESULFINYL)DECANE is an organic compound with the molecular formula C12H25ClOS It contains a sulfoxide functional group, which is characterized by a sulfur atom bonded to an oxygen atom and an alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLOROETHANESULFINYL)DECANE typically involves the reaction of decane with 2-chloroethyl sulfoxide. The reaction conditions often require a controlled environment to ensure the proper formation of the sulfoxide group. Common reagents used in this synthesis include oxidizing agents such as hydrogen peroxide or sodium periodate to introduce the sulfoxide functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes where decane is reacted with 2-chloroethyl sulfoxide under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLOROETHANESULFINYL)DECANE can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted ethyl derivatives.
Scientific Research Applications
1-(2-CHLOROETHANESULFINYL)DECANE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfoxide functionality into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROETHANESULFINYL)DECANE involves its interaction with molecular targets through its sulfoxide and chloroethyl groups. The sulfoxide group can participate in redox reactions, while the chloroethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can affect biological pathways and molecular targets, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-[(2-chloroethyl)sulfonyl]decane: Contains a sulfone group instead of a sulfoxide group.
1-[(2-chloroethyl)thio]decane: Contains a sulfide group instead of a sulfoxide group.
1-[(2-bromoethyl)sulfinyl]decane: Contains a bromoethyl group instead of a chloroethyl group.
Uniqueness
1-(2-CHLOROETHANESULFINYL)DECANE is unique due to its specific combination of a sulfoxide group and a chloroethyl group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. The presence of the sulfoxide group allows for versatile redox chemistry, while the chloroethyl group provides a site for nucleophilic substitution reactions.
Properties
IUPAC Name |
1-(2-chloroethylsulfinyl)decane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25ClOS/c1-2-3-4-5-6-7-8-9-11-15(14)12-10-13/h2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQSFTJNYOZKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


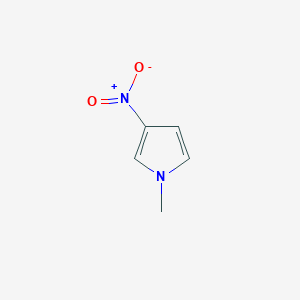
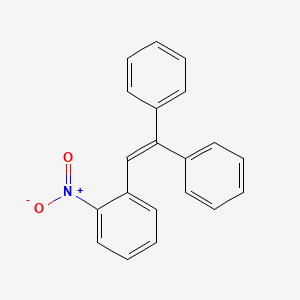
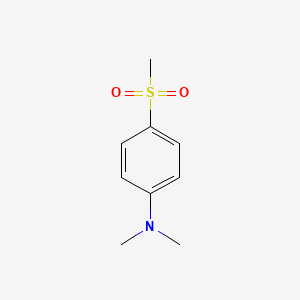
![BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE](/img/structure/B4326565.png)
![BUTYL {2-[2-(BUTYLSULFONYL)ETHOXY]ETHYL} SULFONE](/img/structure/B4326573.png)
![BUTYL (2-{[2-(BUTYLSULFONYL)ETHYL]SULFINYL}ETHYL) SULFONE](/img/structure/B4326579.png)
![OCTYL (2-{[2-(OCTYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE](/img/structure/B4326586.png)

![Methyl 6-[5-(5-methoxy-5-oxopentyl)thiophen-2-yl]hexanoate](/img/structure/B4326603.png)
![methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate](/img/structure/B4326611.png)
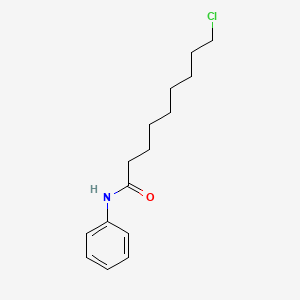
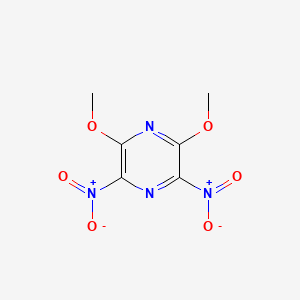
![8-(3-CHLOROPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4326645.png)
![8-(4-ETHYLPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4326649.png)
